2-(2-Cyclohexylethyl)-6-methylpyridine
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Overview
Description
2-(2-Cyclohexylethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a cyclohexylethyl group attached to the second carbon of the pyridine ring and a methyl group attached to the sixth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 2-cyclohexylethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the nitrogen atom of the pyridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the pyridine ring into a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(2-Cyclohexylethyl)-6-methylpyridine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylethyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclohexylethyl)pyridine: Lacks the methyl group at the sixth position.
2-(2-Cyclohexylethyl)-4-methylpyridine: Has the methyl group at the fourth position instead of the sixth.
2-(2-Cyclohexylethyl)-3-methylpyridine: Has the methyl group at the third position.
Uniqueness
2-(2-Cyclohexylethyl)-6-methylpyridine is unique due to the specific positioning of the cyclohexylethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60439-19-2 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(2-cyclohexylethyl)-6-methylpyridine |
InChI |
InChI=1S/C14H21N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3 |
InChI Key |
XMHQUGAOTBPGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCC2CCCCC2 |
Origin of Product |
United States |
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